N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-Hydroxy-3-methoxybenzaldehyde and Ethyl acetoacetate.
Cyclization Reaction: These starting materials undergo a solvent-free reaction in the presence of a Piperidine catalyst to produce 3-acetyl-8-methoxy-2H-chromen-2-one.
Bromination and Cyclization: The resulting compound is then α-brominated using CuBr2 and subsequently cyclized using Thiourea to produce 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one.
Final Step: This scaffold is finally reacted with different Acid chlorides to isolate the title compound.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, ensuring the use of appropriate industrial-grade reagents and equipment to maintain consistency and yield. Process optimization and quality control are crucial to ensure the purity and efficacy of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often involving oxidizing agents like KMnO4 or H2O2.
Reduction: Reduction reactions can be performed using reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and acidic conditions.
Reduction: LiAlH4, NaBH4, and anhydrous ether.
Substitution: Various nucleophiles (e.g., NH3, ROH) and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new coumarin derivatives with enhanced biological activities.
Biology: Due to its structural similarity to natural coumarins, it is used in biological studies to understand the mechanisms of action of coumarin-based drugs.
Medicine: It has potential applications in the development of anticoagulant and anti-inflammatory drugs. Its derivatives are being explored for their therapeutic properties.
Industry: In the fragrance industry, coumarin derivatives are used for their characteristic vanilla-like aroma. This compound can be used to synthesize new fragrances.
Mechanism of Action
The mechanism by which N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide exerts its effects involves its interaction with various molecular targets. It may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory properties. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Hesperidin: A flavonoid with similar anti-inflammatory properties.
Uniqueness: N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is unique due to its specific structural modifications, which may enhance its biological activity compared to its parent compound and other similar derivatives.
This compound represents a promising area of research with potential applications across various scientific fields. Its unique structure and biological activity make it a valuable target for further study and development.
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Properties
IUPAC Name |
N-[4-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-8(18)16-15-17-11(7-22-15)10-6-9-4-3-5-12(20-2)13(9)21-14(10)19/h3-7H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJAMOSXOSRBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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